4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide
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Overview
Description
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound that features a thiazolidinone ring, a furan ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a furan-2-ylmethyl ketone with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Benzamide Formation: The thiazolidinone intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thiazolidinone and benzamide moieties can be reduced to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to study its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the inhibition of cell growth and proliferation. The exact molecular pathways and targets are still under investigation, but it is known to interact with proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share a similar benzamide moiety and are also studied for their anti-tubercular activity.
Furimazine Derivatives: These compounds contain a furan ring and are used in bioluminescence studies.
Pyrrolidine Derivatives: These compounds feature a pyrrolidine ring and are widely studied for their biological activities.
Uniqueness
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is unique due to its combination of a thiazolidinone ring, a furan ring, and a benzamide moiety
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H25N3O4S/c30-23-17-34-26(29(23)16-20-6-5-15-33-20)19-11-9-18(10-12-19)24(31)27-22-8-2-1-7-21(22)25(32)28-13-3-4-14-28/h1-2,5-12,15,26H,3-4,13-14,16-17H2,(H,27,31) |
InChI Key |
NFLDUMPKHTZJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CO5 |
Origin of Product |
United States |
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